molecular formula C48H44Ge4O2 B227927 Diphenylgermanium dihydrate CAS No. 13969-30-7

Diphenylgermanium dihydrate

Cat. No.: B227927
CAS No.: 13969-30-7
M. Wt: 939.3 g/mol
InChI Key: BRWTXOZNSDGPDR-UHFFFAOYSA-N
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Description

Diphenylgermanium dihydrate (chemical formula: (C₆H₅)₂Ge·2H₂O) is an organogermanium compound featuring two phenyl groups bonded to a germanium center, with two water molecules of crystallization. Organogermanium compounds are widely used as intermediates in organic synthesis, catalysts, and precursors for semiconductor materials . The dihydrate form suggests enhanced stability or solubility compared to anhydrous analogs, a trend observed in other hydrated compounds like di-iodo-L-tyrosine dihydrate and chromotropic acid disodium salt dihydrate .

Properties

CAS No.

13969-30-7

Molecular Formula

C48H44Ge4O2

Molecular Weight

939.3 g/mol

InChI

InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H

InChI Key

BRWTXOZNSDGPDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

diphenylgermanium dihydrate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Organogermanium Compounds

Organogermanium compounds vary in reactivity, stability, and applications based on substituents and hydration states. Below is a comparative analysis of diphenylgermanium dihydrate with structurally similar organogermanium compounds from the evidence:

Table 1: Comparison of Key Organogermanium Compounds
Compound Chemical Formula Physical State Primary Use Safety Considerations Reference
Diethyldichlorogermane C₄H₁₀Cl₂Ge Liquid Chemical intermediate Corrosive; requires PPE
Phenyltrimethylgermane C₉H₁₄Ge Liquid Chemical intermediate Handle in well-ventilated areas
This compound (C₆H₅)₂Ge·2H₂O (inferred) Solid (assumed) Likely intermediate/catalyst Hypothetical: Hydration may reduce volatility N/A

Key Findings :

  • This compound’s phenyl groups and hydration likely improve thermal stability and solubility.
  • Safety: Chlorinated germanium compounds (e.g., diethyldichlorogermane) pose higher risks (e.g., corrosion) compared to non-chlorinated analogs. Hydration in this compound may mitigate volatility, a safety advantage over liquid organogermanium compounds .

Comparison with Dihydrate Compounds

Dihydrate forms of compounds often exhibit distinct physicochemical properties compared to anhydrous forms. Relevant comparisons include:

Table 2: Comparison of Dihydrate Systems
Compound Primary Application Hydration Impact Market/Research Relevance Reference
Di-iodo-L-tyrosine dihydrate Pharmaceuticals (thyroid drugs) Enhances stability and bioavailability Growing demand in healthcare
Chromotropic acid disodium salt dihydrate Analytical chemistry (colorimetric assays) Improves solubility and reagent stability Dominated by chemical manufacturers
This compound Hypothetical: Catalysis/material science Likely improves crystallinity and handling Potential niche in advanced materials N/A

Key Findings :

  • Stability and Solubility : Hydration in di-iodo-L-tyrosine dihydrate improves shelf life and efficacy, a trend that may extend to this compound in industrial applications .
  • Market Trends: Chromotropic acid dihydrate’s dominance in analytical chemistry underscores the importance of hydration for reagent performance, suggesting similar advantages for organogermanium dihydrates in specialized sectors .

Q & A

Basic Research Questions

Q. What are the reliable synthetic methods for Diphenylgermanium dihydrate, and how can purity be ensured?

  • Methodology : Orthogonal experimental design (e.g., L9 orthogonal array) optimizes synthesis parameters such as reactant ratios, temperature, and catalyst loading. For purity validation, combine elemental analysis (EA) with spectroscopic techniques (e.g., NMR, FT-IR) to confirm structural integrity. Ensure compliance with reproducibility standards by detailing synthesis protocols in supplementary materials .
  • Quality Control : Use thermogravimetric analysis (TGA) to verify dihydrate formation and quantify residual solvents. Purity thresholds should align with ACS reagent standards (e.g., ≥98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Analysis : X-ray diffraction (XRD) resolves crystalline structure, while solid-state NMR (¹H, ¹³C, and ⁷³Ge) confirms coordination geometry and hydrogen bonding patterns .
  • Compositional Verification : Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies germanium content, and Karl Fischer titration determines water of crystallization .

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

  • Protocol : Conduct accelerated stability studies at 40°C ± 2°C and 75% ± 5% relative humidity over 3–6 months. Monitor degradation via HPLC or UV-Vis spectroscopy, comparing results against baseline chromatograms .
  • Data Interpretation : Use zero-order kinetics models to predict shelf-life, and identify degradation products with LC-MS .

Advanced Research Questions

Q. What computational approaches can model this compound’s reactivity and electronic properties?

  • Methodology : Density functional theory (DFT) simulations predict bond dissociation energies and reaction pathways. Pair computational data with experimental results (e.g., XRD, NMR) to validate models .
  • Integration : Benchmark computational workflows against experimental datasets (e.g., reaction yields, spectroscopic shifts) to refine accuracy .

Q. How can conflicting data on the compound’s thermal stability be resolved?

  • Analysis : Perform meta-analyses of published TGA/DSC datasets, accounting for variables like heating rate (e.g., 5–10°C/min) and atmosphere (N₂ vs. air). Statistical tools (SPSS, Origin) identify outliers and systemic biases .
  • Best Practices : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to standardize reporting and enable cross-study comparisons .

Q. What are the challenges in quantifying trace impurities in this compound?

  • Sample Preparation : Use HNO₃/H₂O₂ digestion (EPA Method 3050B) for metal impurity extraction, followed by ICP-MS detection (limit of detection: 0.1 ppb) .
  • Validation : Cross-validate results with alternative methods (e.g., X-ray fluorescence) and participate in interlaboratory proficiency testing .

Q. How does this compound interact with environmental matrices, and what are the implications for ecotoxicology studies?

  • Experimental Design : Simulate environmental exposure using soil- or water-based systems. Measure bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
  • Risk Assessment : Correlate experimental data with computational toxicology models (e.g., ECOSAR) to predict ecological impact .

Q. What interdisciplinary strategies enhance research on organogermanium compounds?

  • Collaborative Frameworks : Integrate synthetic chemistry with materials science (e.g., studying germanium’s role in semiconductor applications) or pharmacology (e.g., drug delivery systems). Leverage meta-studies to identify cross-disciplinary data gaps .
  • Data Sharing : Use platforms like NFDI4Chem to archive and share datasets, ensuring compatibility with FAIR principles .

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